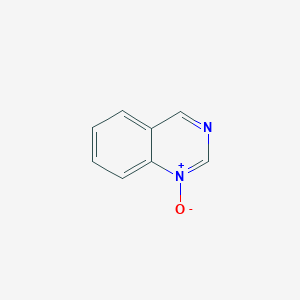
Quinazoline, 1-oxide (7CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 1-oxide (7CI,9CI) is an organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. Quinazoline, 1-oxide is a derivative where one of the nitrogen atoms in the quinazoline ring is oxidized, resulting in the formation of an N-oxide group. This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 1-oxide can be achieved through several methods. One common approach involves the oxidation of quinazoline using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or monoperphthalic acid . The reaction typically occurs under mild conditions, and the choice of oxidizing agent can influence the yield and purity of the product.
Industrial Production Methods: Industrial production of quinazoline, 1-oxide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Quinazoline, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline dioxides.
Reduction: Reduction of the N-oxide group can regenerate the parent quinazoline compound.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monoperphthalic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Quinazoline dioxides.
Reduction: Quinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Quinazoline, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials
Mechanism of Action
Quinazoline, 1-oxide can be compared with other similar compounds, such as:
Quinazoline: The parent compound without the N-oxide group.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
Quinoxaline: A related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: Quinazoline, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and biological activity compared to its parent compound and other derivatives .
Comparison with Similar Compounds
- Quinazoline
- Quinazolinone
- Quinoxaline
Properties
CAS No. |
54145-20-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-oxidoquinazolin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-9-5-7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
NLHOVYMVGLRDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















